4-Ethylbenzoic acid
4-Ethylbenzoic acid
4-Ethylbenzoic acid reacts with lanthanum nitrate in aqueous solution to yield the polymer catena-poly[[aqua(4-ethylbenzoic acid-κO)lanthanum(III)]-tri-μ-4-ethylbenzoato].
4-Ethylbenzoic acid, also known as 4-ethylbenzoate, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. 4-Ethylbenzoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 4-Ethylbenzoic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-ethylbenzoic acid is primarily located in the membrane (predicted from logP).
4-Ethylbenzoic acid is a member of benzoic acids.
4-Ethylbenzoic acid, also known as 4-ethylbenzoate, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. 4-Ethylbenzoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 4-Ethylbenzoic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-ethylbenzoic acid is primarily located in the membrane (predicted from logP).
4-Ethylbenzoic acid is a member of benzoic acids.
Brand Name:
Vulcanchem
CAS No.:
619-64-7
VCID:
VC21320628
InChI:
InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
SMILES:
CCC1=CC=C(C=C1)C(=O)O
Molecular Formula:
C9H10O2
Molecular Weight:
150.17 g/mol
4-Ethylbenzoic acid
CAS No.: 619-64-7
Cat. No.: VC21320628
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Ethylbenzoic acid reacts with lanthanum nitrate in aqueous solution to yield the polymer catena-poly[[aqua(4-ethylbenzoic acid-κO)lanthanum(III)]-tri-μ-4-ethylbenzoato]. 4-Ethylbenzoic acid, also known as 4-ethylbenzoate, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. 4-Ethylbenzoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 4-Ethylbenzoic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-ethylbenzoic acid is primarily located in the membrane (predicted from logP). 4-Ethylbenzoic acid is a member of benzoic acids. |
|---|---|
| CAS No. | 619-64-7 |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | 4-ethylbenzoic acid |
| Standard InChI | InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11) |
| Standard InChI Key | ZQVKTHRQIXSMGY-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)O |
| Melting Point | 112.5 °C 112-113°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator